(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1212189-30-4
VCID: VC4236517
InChI: InChI=1S/C15H19NO4/c1-3-16-13(17)9-8-12(15(18)19)14(16)10-4-6-11(20-2)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1
SMILES: CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OC
Molecular Formula: C15H19NO4
Molecular Weight: 277.32

(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid

CAS No.: 1212189-30-4

Cat. No.: VC4236517

Molecular Formula: C15H19NO4

Molecular Weight: 277.32

* For research use only. Not for human or veterinary use.

(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid - 1212189-30-4

Specification

CAS No. 1212189-30-4
Molecular Formula C15H19NO4
Molecular Weight 277.32
IUPAC Name (2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Standard InChI InChI=1S/C15H19NO4/c1-3-16-13(17)9-8-12(15(18)19)14(16)10-4-6-11(20-2)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1
Standard InChI Key OOEQVBQHJUONDC-OCCSQVGLSA-N
SMILES CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OC

Introduction

Overview of (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid

(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid is a chemical compound with a complex structure characterized by its piperidine ring and various functional groups. The compound is significant in medicinal chemistry due to its potential biological activities.

1.1.1 Structural Representation

PropertyValue
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
IUPAC Name(2R,3R)-1-Ethyl-6-oxo-2-(4-methoxyphenyl)piperidine-3-carboxylic acid
InChI KeyFXOKZDRRFCNBDA-YPMHNXCESA-N
SMILESCCN1C@HC2=CC=CC=C2

Synonyms

The compound is known by several names, including:

  • (2R,3R)-1-Ethyl-6-oxo-2-(4-methoxyphenyl)piperidine-3-carboxylic acid

  • CID 16762500

  • SCHEMBL21056614

Synthetic Pathways

The synthesis of (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization with ethyl and methoxy groups.

2.1.1 Example Reaction Scheme

A general reaction scheme may involve:

  • Formation of the piperidine core.

  • Introduction of the ethyl group via alkylation.

  • Functionalization at the phenyl ring with methoxy and carboxylic acid groups.

Stability and Reactivity

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in acidic or basic environments due to the presence of the carboxylic acid moiety.

Pharmacological Potential

Research indicates that compounds similar to (2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid may exhibit various biological activities, including:

  • Antimicrobial properties

  • Anticancer effects

  • Neuroprotective activities

Research Findings

Recent studies have focused on the compound's interaction with biological targets, revealing potential pathways for therapeutic applications.

3.2.1 Key Findings from Literature

Study FocusFindings
Anticancer ActivityInhibition of cancer cell proliferation
Antimicrobial TestsEffective against certain bacterial strains
Neuroprotective EffectsReduction in neuroinflammation in models

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